Isokotanin B

Vue d'ensemble

Description

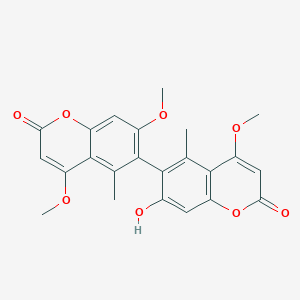

L’Isokotanine B est un composé bicoumarinique isolé des sclérotes du champignon Aspergillus alliaceus. Il est connu pour sa structure chimique unique et ses activités biologiques. La formule moléculaire de l’Isokotanine B est C23H20O8, et sa masse moléculaire est de 424,40 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Isokotanine B implique des réactions organiques complexes. Une des méthodes inclut l’utilisation de réactions catalysées par des métaux et des enzymes. Une voie de synthèse notable implique la réaction de couplage homo-Miyaura-Suzuki, qui est facilitée par le pré-catalyseur de Buchwald PdG4SPhos et SPhos en faibles charges. Cette réaction est suivie par une résolution cinétique enzymatique utilisant la lipase de Candida rugosa pour obtenir l’hydrolyse énantiosélective du biphényl dipropionate .

Méthodes de production industrielle

Le processus d’extraction implique la culture du champignon et l’isolement du composé par diverses techniques de purification .

Analyse Des Réactions Chimiques

Types de réactions

L’Isokotanine B subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’Isokotanine B incluent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir l’obtention du produit souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

Chemical Structure

Isokotanin B has the molecular formula and a molecular weight of 424.40 g/mol. Its unique structure allows it to interact with various biological systems, influencing both chemical and biological processes.

Mechanism of Action

this compound exhibits its biological activity primarily through:

- Inhibition of Insect Pests : It has demonstrated effectiveness against pests such as the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus), suggesting a potential role as an insecticide .

- Cellular Interactions : In studies involving human colon adenocarcinoma cell lines (Caco-2), this compound has been used to estimate drug permeability due to its structural similarities to human intestinal epithelium.

Scientific Research Applications

This compound's applications can be categorized into several key areas:

-

Chemistry

- Model Compound : It serves as a model compound in the study of bicoumarins and their chemical properties, aiding in understanding their structural characteristics and reactivity.

- Biology

-

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as an antifungal agent and its efficacy in treating various diseases due to its bioactive properties.

-

Industry

- Reference Standard : this compound is utilized as a reference standard in analytical chemistry for quality control and method validation in laboratories.

Case Studies and Research Findings

Recent studies have documented various case studies showcasing the applications of this compound:

- Insecticidal Efficacy : Research demonstrated that this compound significantly reduced the population of Helicoverpa zea in controlled experiments, indicating its potential use in agricultural pest management.

- Cell Permeability Studies : Investigations using Caco-2 cells revealed that this compound can modulate cellular pathways, which may lead to new therapeutic strategies for drug delivery systems.

Mécanisme D'action

Le mécanisme d’action de l’Isokotanine B implique son interaction avec des cibles moléculaires spécifiques. Il montre une activité contre certains insectes en inhibant leur comportement alimentaire. Les voies moléculaires exactes impliquées sont encore à l’étude, mais on pense qu’il interfère avec les processus métaboliques des organismes cibles .

Comparaison Avec Des Composés Similaires

L’Isokotanine B est comparée à d’autres bicoumarines telles que l’Isokotanine A et l’Isokotanine C. Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs activités biologiques et leurs propriétés chimiques. L’Isokotanine B est unique en raison de son activité spécifique contre certains insectes et de sa structure chimique distincte .

Liste des composés similaires

- Isokotanine A

- Isokotanine C

- Autres bicoumarines isolées de Aspergillus alliaceus

Activité Biologique

Isokotanin B is a bicoumarin compound derived from the sclerotia of the fungus Aspergillus alliaceus. Its molecular formula is C23H20O8, with a molecular weight of 424.40 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its insecticidal properties and potential therapeutic applications.

Insecticidal Properties

This compound has been shown to exhibit significant insecticidal activity against various pests, notably the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). The compound reduces larval feeding by approximately 21% at a concentration of 100 ppm, indicating its potential as a biopesticide in agricultural applications .

The biological activity of this compound is attributed to its interaction with specific biological systems in target organisms. It appears to modulate cell signaling pathways and gene expression, influencing cellular metabolism and function. In particular, studies have demonstrated its effects on human colon adenocarcinoma cell lines (Caco-2), where it is used to estimate drug permeability due to its morphological similarities to human intestinal epithelium .

Biochemical Interactions

This compound participates in various biochemical reactions, particularly through interactions with enzymes and proteins. Its structure allows it to bind with specific biomolecules, leading to enzyme inhibition or activation and subsequent alterations in biochemical pathways. This action is crucial for its efficacy as both an insecticide and a potential therapeutic agent .

In Vitro Studies

A series of bioassays have been conducted to evaluate the effectiveness of this compound against different microorganisms. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to other metabolites isolated from Aspergillus alliaceus:

| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Staphylococcus aureus (µg/mL) | MIC against Candida albicans (µg/mL) | MIC against NS-1 (Murine Myeloma) (µg/mL) | MIC against Neonatal Fibroblasts (µg/mL) |

|---|---|---|---|---|---|

| This compound | 25 | >100 | >200 | 12.5 | 100 |

| Isokotanin A | 12.5 | 100 | >200 | 25 | >100 |

| Kotanin | >100 | >100 | >200 | 100 | >100 |

| Anominine | 0.4 | >100 | >200 | 6.3 | 25 |

This data indicates that this compound has moderate antibacterial activity but exhibits lower cytotoxicity compared to other compounds tested .

Case Studies

Research has focused on the extraction and characterization of this compound from Aspergillus alliaceus. One study highlighted its potential use in developing bioactive compounds due to its unique structural features that differentiate it from other bicoumarins like Isokotanin A and C . The synthesis methods employed include metal- and enzyme-catalyzed reactions, showcasing its relevance in synthetic organic chemistry .

Propriétés

IUPAC Name |

6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGEKKETJXWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017787 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154160-09-5 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Isokotanin B differ from its regioisomer, Isokotanin A?

A2: While the research paper does not provide a detailed structural illustration of this compound, it emphasizes that it is a regioisomer of Isokotanin A []. This implies that both compounds share the same molecular formula but differ in the arrangement of their functional groups. Further structural elucidation was achieved using NMR techniques such as selective INEPT, HMQC, and NOESY, along with chemical interconversions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.